molecular formula C11H11N3O2 B5050684 [1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No. B5050684
M. Wt: 217.22 g/mol
InChI Key: MPUKNLUVWATMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a 4-methylphenyl group and an acetic acid group .


Synthesis Analysis

The synthesis of such compounds often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are simple to use, wide in scope, give high yields, and generate only inoffensive byproducts . One common method involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” is complex due to the presence of multiple functional groups. The 1,2,3-triazole ring, the 4-methylphenyl group, and the acetic acid group each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” would depend on the specific conditions and reagents used. For instance, carboxylic acids like acetic acid can react with bases to form water and a salt . They can also react with active metals to form hydrogen gas and a metal salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” would depend on its specific structure. For instance, carboxylic acids are polar and can form hydrogen bonds, which can affect their solubility and boiling points .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Physical-Chemical Properties : Derivatives of 1,2,4-triazole, such as [1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, have been synthesized and analyzed for their physical and chemical properties. These compounds have applications in various biological activities, including as analgesics, neuroleptics, diuretics, and anti-inflammatories. Their acute toxicity has also been studied, showing they are generally low-toxic or non-toxic (Salionov, 2015).

Biological Activities

  • Dual PPARalpha/delta Agonist Effects : Certain derivatives, specifically those with a 1,2,3-triazole structure, have been tested for their ability to increase oleic acid oxidation and exhibited potent agonist activities for both PPARalpha and PPARdelta. This suggests potential applications in drug development for metabolic disorders (Ciocoiu et al., 2010).

Synthesis for Pharmaceutical Applications

  • Synthesis for Drug Discovery : The synthesis of fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, including those derived from 1,2,3-triazoles, has been explored for pharmaceutical applications. These compounds are considered promising building blocks for drug discovery (Pokhodylo et al., 2021).

Applications in Antimicrobial Activity

  • Antimicrobial Activities : Some 1,2,3-triazole derivatives have shown antimicrobial activity, indicating potential use in the development of new antimicrobial agents. This is particularly relevant for compounds synthesized with specific substitutions on the triazole ring (Holla et al., 2005).

Applications in Antifungal and Antitumor Activities

  • Antifungal and Antitumor Activities : Research has also been conducted on triazole derivatives for their antifungal and antitumor properties. This includes studying the binding properties on various receptors, which is crucial for the development of new therapeutic agents in oncology and infectious diseases (Demirbas et al., 2004).

Mechanism of Action

The mechanism of action of “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” would depend on its specific use. For example, some 1,2,3-triazole derivatives have been found to inhibit the carbonic anhydrase-II enzyme .

Safety and Hazards

The safety and hazards associated with “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” would depend on its specific properties. For instance, carboxylic acids can be corrosive and cause skin and eye irritation .

properties

IUPAC Name

2-[3-(4-methylphenyl)triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)14-10(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUKNLUVWATMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 2
[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 4
[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 5
[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 6
[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.